N-Desacetyl Thiocolchicoside
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Overview
Description
N-Desacetyl Thiocolchicoside is a complex organic compound with a unique structure. It features multiple functional groups, including amino, methoxy, and methylthio groups, as well as a sugar moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and complex synthetic routes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desacetyl Thiocolchicoside involves multiple steps. The synthetic route typically starts with the preparation of the core benzo[a]heptalenone structure, followed by the introduction of the amino, methoxy, and methylthio groups. The sugar moiety is then attached through glycosylation reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions, and implementing purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Desacetyl Thiocolchicoside can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The carbonyl group in the benzo[a]heptalenone core can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-Desacetyl Thiocolchicoside has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are being investigated.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Desacetyl Thiocolchicoside involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methylthio groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Desacetyl Thiocolchicoside: is unique due to its specific combination of functional groups and sugar moiety. Similar compounds include:
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactions and potential biological activities. Its combination of functional groups and sugar moiety makes it a valuable compound for scientific research.
Properties
IUPAC Name |
(7S)-7-amino-1,2-dimethoxy-10-methylsulfanyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO9S/c1-32-23-16(34-25-22(31)21(30)20(29)17(10-27)35-25)8-11-4-6-14(26)13-9-15(28)18(36-3)7-5-12(13)19(11)24(23)33-2/h5,7-9,14,17,20-22,25,27,29-31H,4,6,10,26H2,1-3H3/t14-,17+,20+,21-,22+,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAWLKAFTABSNI-YWDFIMJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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